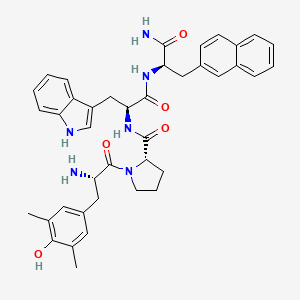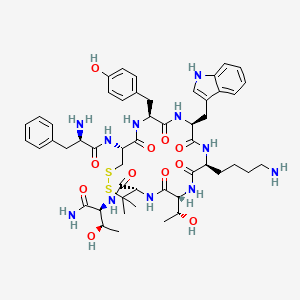
D-Phe-Cys-Tyr--Trp-Lys-Thr-Pen-Thr-NH2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Pen-Thr-NH2 is a cyclic octapeptide known for its high selectivity and potency as a mu-opioid receptor antagonist. This compound is structurally related to somatostatin and has been widely used in pharmacological research to study opioid receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Pen-Thr-NH2 involves solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the first amino acid to a solid resin, followed by sequential addition of protected amino acids. The peptide chain is elongated through repeated cycles of deprotection and coupling reactions. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
While specific industrial production methods for D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Pen-Thr-NH2 are not well-documented, large-scale peptide synthesis generally follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness. Techniques such as automated peptide synthesizers and advanced purification methods are employed to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Pen-Thr-NH2 can undergo various chemical reactions, including:
Oxidation: The disulfide bond between cysteine and penicillamine can be oxidized.
Reduction: The disulfide bond can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Standard peptide coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) are used in substitution reactions.
Major Products
The major products of these reactions include oxidized or reduced forms of the peptide, as well as various analogs with modified amino acid sequences .
Scientific Research Applications
D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Pen-Thr-NH2 has numerous applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Employed in studies of receptor-ligand interactions, particularly with mu-opioid receptors.
Medicine: Investigated for its potential therapeutic applications in pain management and addiction treatment.
Industry: Utilized in the development of new pharmacological agents and diagnostic tools
Mechanism of Action
D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Pen-Thr-NH2 exerts its effects by binding to mu-opioid receptors, thereby blocking the action of endogenous opioids. This interaction prevents the activation of downstream signaling pathways that mediate pain and reward. The compound’s high selectivity for mu-opioid receptors makes it a valuable tool for studying opioid receptor function and developing new opioid antagonists .
Comparison with Similar Compounds
Similar Compounds
- D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 (CTOP)
- D-Phe-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2 (CTAP)
- D-Tetrahydroisoquinoline carboxylic acid (D-Tic)-Cys-Tyr-D-Trp-Lys-Thr-Pen-Thr-NH2 (D-Tic-CTP)
- D-Tic-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 (D-Tic-CTOP)
- D-Tic-Cys-Tyr-D-Trp-Arg-Thr-Pen-Thr-NH2 (D-Tic-CTAP)
Uniqueness
D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Pen-Thr-NH2 is unique due to its specific amino acid sequence, which confers high selectivity and potency for mu-opioid receptors. Compared to similar compounds, it exhibits distinct pharmacological properties, making it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C51H69N11O11S2 |
|---|---|
Molecular Weight |
1076.3 g/mol |
IUPAC Name |
(4S,7R,10S,13S,16S,19R)-10-(4-aminobutyl)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide |
InChI |
InChI=1S/C51H69N11O11S2/c1-27(63)40(43(54)66)60-50(73)42-51(3,4)75-74-26-39(59-44(67)34(53)22-29-12-6-5-7-13-29)48(71)57-37(23-30-17-19-32(65)20-18-30)46(69)58-38(24-31-25-55-35-15-9-8-14-33(31)35)47(70)56-36(16-10-11-21-52)45(68)61-41(28(2)64)49(72)62-42/h5-9,12-15,17-20,25,27-28,34,36-42,55,63-65H,10-11,16,21-24,26,52-53H2,1-4H3,(H2,54,66)(H,56,70)(H,57,71)(H,58,69)(H,59,67)(H,60,73)(H,61,68)(H,62,72)/t27-,28-,34-,36+,37+,38+,39+,40+,41-,42+/m1/s1 |
InChI Key |
VSEYLDNPHYTJMJ-AVTOYXFISA-N |
Isomeric SMILES |
C[C@H]([C@@H]1C(=O)N[C@H](C(SSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)O |
Canonical SMILES |
CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


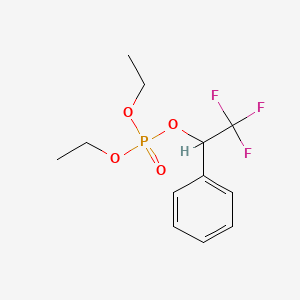
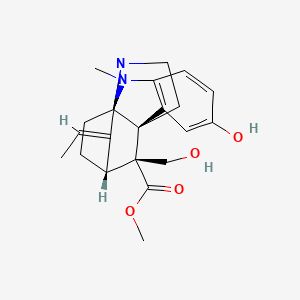
![[(3aR,4S,6E,10Z,11aR)-10-(hydroxymethyl)-6-methyl-3-methylene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (3R)-3,4-dihydroxy-2-methylene-butanoate](/img/structure/B10848316.png)
![Bis(1-Methylethyl) [2-(Sulfanylmethyl)phenyl]phosphonate](/img/structure/B10848317.png)
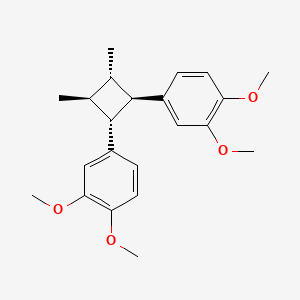
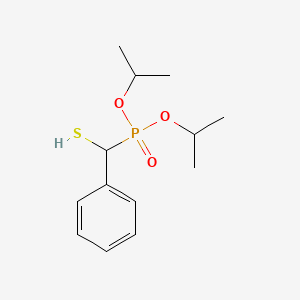


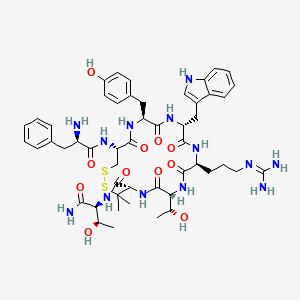
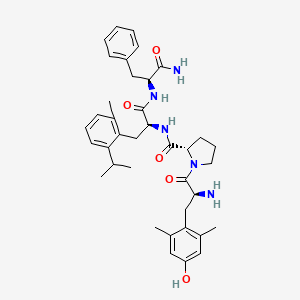
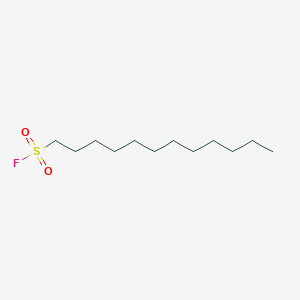
![[(4R,4aR,7S,7aR,12bS)-9-hydroxy-3-methyl-1,2,3,4,4a,5,6,7,7a,13-decahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-yl] sulfate](/img/structure/B10848398.png)
